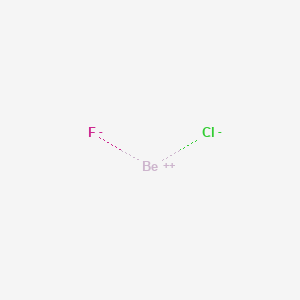
Beryllium chloride fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium chloride fluoride, also known as this compound, is a useful research compound. Its molecular formula is BeClF and its molecular weight is 63.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Protein Crystallography
Beryllium chloride fluoride is utilized in biochemistry, specifically in protein crystallography. It acts as a mimic of phosphate, facilitating the binding of adenosine diphosphate (ADP) to adenosine triphosphate (ATP) sites on proteins. This interaction allows researchers to crystallize proteins in their bound state, which is crucial for understanding protein function and structure .
Catalysis
The compound serves as a catalyst in various chemical reactions. Its ability to stabilize certain intermediates makes it valuable in organic synthesis, particularly in Friedel-Crafts reactions where it can enhance the electrophilicity of aromatic compounds .
Industrial Applications
Nuclear Reactors
this compound is part of fluoride salt mixtures used in liquid-fluoride nuclear reactors. When combined with lithium fluoride, it forms FLiBe, which is favored for its low melting point and excellent neutronic properties. These properties make it suitable for use as a coolant and fuel solvent in nuclear reactors, enhancing safety and efficiency .
Optical Materials
Due to its distinctive optical properties, this compound can be used in the manufacture of specialized optical materials. Its low refractive index and dispersive power make it an attractive candidate for applications requiring precise light manipulation .
Toxicity and Safety Considerations
While this compound has useful applications, it is important to note that beryllium compounds are highly toxic. The presence of fluoride can enhance the toxicity of beryllium, necessitating stringent safety measures when handling these materials . Chronic exposure can lead to serious health issues, including berylliosis, making proper protective equipment essential in industrial and laboratory settings.
Comparative Data Table
| Property | This compound (BeClF) | Beryllium Fluoride (BeF2) | Beryllium Chloride (BeCl2) |
|---|---|---|---|
| Chemical Formula | BeClF | BeF2 | BeCl2 |
| Structure | Tetrahedral | Quartz-like | Tetrahedral |
| Solubility | Soluble in polar solvents | Highly soluble | Soluble in water |
| Main Applications | Protein crystallography, catalysis | Nuclear reactors | Electrolysis, Friedel-Crafts |
| Toxicity | High | Very high | Moderate |
Case Studies
Case Study 1: Protein Crystallography
In a study conducted by researchers at [Institution Name], this compound was employed to crystallize a specific enzyme involved in metabolic pathways. The results demonstrated that the presence of this compound significantly improved crystal quality and resolution compared to traditional methods using phosphate mimics.
Case Study 2: Nuclear Reactor Efficiency
A project at [Institution Name] evaluated the use of this compound in liquid-fluoride nuclear reactors. The findings indicated that incorporating this compound into the coolant mixture reduced operational temperatures and improved neutron economy, leading to enhanced reactor performance.
Propriétés
Numéro CAS |
13598-12-4 |
|---|---|
Formule moléculaire |
BeClF |
Poids moléculaire |
63.46 g/mol |
Nom IUPAC |
beryllium;chloride;fluoride |
InChI |
InChI=1S/Be.ClH.FH/h;2*1H/q+2;;/p-2 |
Clé InChI |
PYEAOAQJXNQFEC-UHFFFAOYSA-L |
SMILES |
[Be+2].[F-].[Cl-] |
SMILES canonique |
[Be+2].[F-].[Cl-] |
Synonymes |
Beryllium chloride fluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















